Product packaging for 2-[4-(Benzyloxy)phenyl]pyridin-4-amine(Cat. No.:CAS No. 2055119-22-5)

2-[4-(Benzyloxy)phenyl]pyridin-4-amine

Cat. No.: B1653929
CAS No.: 2055119-22-5
M. Wt: 276.3
InChI Key: KGZBEXICOGAKKB-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]pyridin-4-amine ( 2055119-22-5) is a high-purity chemical compound supplied for research applications . This amine derivative, with a molecular formula of C18H16N2O and a molecular weight of 276.34 g/mol, is part of a class of organic compounds known for their potential in medicinal chemistry and drug discovery . Structurally related amine compounds have been investigated for a range of biological activities, including anti-inflammatory, antifungal, antiparasitic, and anticancer properties, highlighting the research value of this chemical scaffold . Researchers utilize this compound as a key building block or intermediate in the synthesis of more complex molecules for pharmaceutical and biological testing. It requires specific handling and cold-chain transportation to ensure stability and is intended for Research Use Only, not for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O B1653929 2-[4-(Benzyloxy)phenyl]pyridin-4-amine CAS No. 2055119-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-16-10-11-20-18(12-16)15-6-8-17(9-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBEXICOGAKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259246
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-22-5
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, 2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Benzyloxy Phenyl Pyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Environment

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

No published data found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

No published data found.

Stereochemical Assignments through NMR Parameters

No published data found.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Functional Group Identification

No published data found.

Conformational Analysis via Vibrational Signatures

No published data found.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the precise molecular formula of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine. Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition from a list of possible molecular formulas that would be consistent with a nominal mass.

Hypothetical HRMS Data Table for C18H16N2O:

ParameterExpected Value
Molecular FormulaC18H16N2O
Exact Mass (Monoisotopic)276.1263 g/mol
[M+H]⁺ (protonated molecule)277.1335

This table is illustrative and based on theoretical calculations, not experimental data.

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic ether bond and fragmentation of the pyridine (B92270) and phenyl rings.

Plausible Fragmentation Ions for this compound:

m/z (mass-to-charge)Possible Fragment StructureDescription
277.1335[C18H17N2O]⁺Protonated molecular ion [M+H]⁺
185.0760[C11H9N2O]⁺Loss of the benzyl (B1604629) group (C7H7)
91.0548[C7H7]⁺Benzyl cation (tropylium ion)
171.0917[C11H11N2]⁺Fragment corresponding to 2-phenylpyridin-4-amine (B112276)

This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar chemical structures and is not based on measured data for the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the electronic structure of the compound, particularly the conjugated π-systems. For this compound, the spectrum would be expected to show absorptions arising from the π → π* transitions within the phenyl, pyridine, and benzyloxy chromophores.

Anticipated UV-Vis Absorption Data:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
Ethanol (B145695)~260-280Not Availableπ → π* (aromatic systems)
Ethanol~320-350Not Availableπ → π* (extended conjugation)

This is a generalized prediction. The exact λmax and ε values are dependent on the solvent and the specific electronic environment of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. As no crystal structure has been published for this compound, no crystallographic data can be presented.

Computational Chemistry and Theoretical Investigations of 2 4 Benzyloxy Phenyl Pyridin 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a compound's behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 2-[4-(Benzyloxy)phenyl]pyridin-4-amine, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). The output of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below. Please note that these are representative values and not based on actual published research for this specific molecule.

ParameterValue
Bond Lengths (Å)
C-C (phenyl)~1.39
C-C (pyridine)~1.39
C-N (pyridine)~1.34
C-O~1.37
O-CH2~1.43
C-N (amine)~1.38
**Bond Angles (°) **
C-C-C (phenyl)~120
C-N-C (pyridine)~117
C-O-C~118
H-N-H (amine)~115
Dihedral Angles (°)
Phenyl-PyridineVariable
Phenyl-O-CH2-PhenylVariable

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

A hypothetical table of electronic properties for this compound is shown below.

PropertyValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Electrostatic Potential (MEP) Mapping and Charge Distribution (NBO, Mulliken Population Analysis)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions typically indicate negative electrostatic potential, while blue regions indicate positive potential. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amine group, as well as the oxygen atom of the benzyloxy group, would be expected to be regions of negative potential, making them likely sites for electrophilic attack.

To quantify the charge distribution, methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used. These analyses assign partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape.

Reactivity Prediction and Reaction Site Analysis

Computational methods can also be used to predict the reactivity of a molecule and identify the most probable sites for chemical reactions.

Fukui Function Analysis

Fukui functions are reactivity indices derived from DFT that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. By analyzing the values of the Fukui functions for each atom, one can determine the most likely sites for different types of reactions.

Intramolecular Interactions and Conformational Stability

The presence of flexible bonds in this compound, such as the C-O-C linkage and the bond connecting the phenyl and pyridine rings, allows for multiple possible conformations. Computational studies can be used to explore the potential energy surface of the molecule to identify the most stable conformers. These studies would also investigate the role of intramolecular interactions, such as hydrogen bonding or van der Waals forces, in stabilizing different conformations. The relative energies of these conformers can provide insights into the molecule's flexibility and its preferred shape in different environments.

To provide scientifically accurate and thorough information for the specified sections—including the simulation of IR and NMR spectra, comparison with experimental data, characterization of transition states, and energy profiles of reaction mechanisms—it is imperative to draw from targeted computational investigations published in peer-reviewed scientific literature.

At present, such detailed theoretical studies focused solely on "this compound" are not available in the public domain. Generating content for the requested outline without this foundational research would result in speculation and would not meet the standards of scientific accuracy. Therefore, the article on the "" cannot be constructed as requested.

Chemical Reactivity and Mechanistic Studies of 2 4 Benzyloxy Phenyl Pyridin 4 Amine

Arylation and Heteroarylation Reactions at the Pyridine (B92270) Core

The pyridine ring, being electron-deficient, is susceptible to specific types of reactions. Its reactivity is further influenced by the presence of the 4-amino and 2-phenyl substituents.

The 2-phenylpyridine (B120327) scaffold is a well-established substrate for transition metal-catalyzed C-H activation reactions. The nitrogen atom of the pyridine ring acts as a directing group, facilitating the metallation and subsequent functionalization of the ortho C-H bonds of the phenyl ring. rsc.orgresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgresearchgate.netnih.gov

The general mechanism for these transformations involves the formation of a palladacycle intermediate. nih.gov The palladium catalyst coordinates to the pyridine nitrogen, bringing the metal center in close proximity to the ortho C-H bonds of the 2-phenyl group. This facilitates the cleavage of a C-H bond and the formation of a five-membered palladacycle. researchgate.net This intermediate can then react with various coupling partners, such as aryl halides or organometallic reagents, to form new carbon-carbon bonds. nih.gov The catalytic cycle is completed by reductive elimination of the product and regeneration of the active palladium species. nih.gov

Several factors can influence the efficiency and regioselectivity of these C-H activation reactions. The electronic nature of the substituents on both the pyridine and the phenyl ring can play a significant role. Electron-donating groups can enhance the reactivity, while electron-withdrawing groups may have the opposite effect. nih.gov The choice of catalyst, oxidant, and reaction conditions are also crucial for achieving the desired outcome. researchgate.netnih.gov For instance, copper(II), palladium(II), and ruthenium(II) carboxylates have been studied for their ability to catalyze the C-H activation of 2-phenylpyridine. rsc.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine Derivatives

Reaction TypeCoupling PartnerCatalyst SystemKey Mechanistic FeatureReference
Ortho-arylationAryl HalidesPd(OAc)₂ / OxidantFormation of a palladacycle intermediate followed by reaction with the aryl halide. nih.gov
Ortho-sulfonationAryl Sulfonyl ChloridesPd(CH₃CN)₂Cl₂ / K₂CO₃Regioselective formation of a C-S bond at the ortho position. nih.gov
Ortho-acylationAldehydesPd(OAc)₂ / Visible LightDual C-H activation involving a photochemical step. nih.gov

The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer-like intermediate through resonance involving the nitrogen atom. quora.comyoutube.com In the case of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine, the 4-position is already substituted with an amino group. Therefore, nucleophilic attack would be more likely to occur at the 2-position if a suitable leaving group were present.

However, direct nucleophilic attack on an unsubstituted pyridine ring is challenging and often requires harsh conditions or the presence of a strong nucleophile. youtube.com The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. youtube.com For 2-aryl-4-aminopyridines, the reactivity towards nucleophiles would be influenced by the electronic properties of the substituents. The electron-donating 4-amino group would generally decrease the electrophilicity of the pyridine ring, making nucleophilic attack less favorable compared to unsubstituted pyridine.

Reactivity of the 4-Amino Group

The 4-amino group is a key site of reactivity, behaving as a nucleophile and participating in a variety of transformations.

The nitrogen atom of the 4-amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. For example, the amino group at position 4 can be acylated using anhydrides in pyridine.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products.

Arylation: The amino group can also undergo arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with aryl halides in the presence of a palladium catalyst and a base.

Table 2: Typical Reactions of the 4-Amino Group in Aminopyridine Derivatives

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O)AmidePresence of a base (e.g., pyridine, triethylamine)
AlkylationAlkyl Halide (R-X)AlkylamineBase and suitable solvent
ArylationAryl Halide (Ar-X)ArylaminePalladium catalyst, phosphine (B1218219) ligand, and base

The 4-amino group can direct reactions at other positions of the pyridine ring and can itself participate in various transformations. The reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to lead to the formation of charge-transfer complexes and ionic species. researchgate.net For instance, the reaction with iodine monochloride can yield both a charge-transfer complex and an ionic species where an iodonium (B1229267) ion is bridged between two 4-aminopyridine rings. researchgate.net

Transformations Involving the Benzyloxy Moiety

The benzyloxy group, while often used as a protecting group for phenols, also has its own characteristic reactivity.

The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. nih.gov Various oxidizing agents can convert the benzylic methylene (B1212753) group into a carbonyl group. wikipedia.org Furthermore, the benzyl (B1604629) group can be cleaved under different conditions. Catalytic hydrogenation is a common method for debenzylation, where the benzyl ether is cleaved to yield the corresponding phenol (B47542) and toluene (B28343) in the presence of a palladium catalyst and a source of hydrogen. organic-chemistry.org Oxidative cleavage is another possibility, using reagents like chromium trioxide or ozone. wikipedia.orgorganic-chemistry.org Lewis acids can also be employed for the deprotection of benzyl ethers. organic-chemistry.org

Cleavage Reactions of the Ether Linkage

The benzyl ether group in this compound serves as a protective group for the phenolic hydroxyl function. Its removal, to yield 4-(4-aminopyridin-2-yl)phenol, can be accomplished through several established methods, primarily involving hydrogenolysis, acid-catalyzed cleavage, or oxidative cleavage. The choice of method depends on the desired selectivity and compatibility with other functional groups in a larger synthetic scheme.

Hydrogenolysis: Catalytic hydrogenolysis is a mild and common method for the debenzylation of aryl benzyl ethers. ambeed.com This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. chemrxiv.orgsigmaaldrich.com The process proceeds via the cleavage of the C-O bond of the ether, yielding the corresponding phenol and toluene. The reaction is generally clean and high-yielding. researchgate.net To avoid the potential for reduction of the pyridine or phenyl rings, catalyst choice and reaction conditions can be optimized. For instance, catalyst pre-treatment can suppress unwanted side reactions. chemrxiv.org In cases where other reducible functional groups are present, transfer hydrogenolysis, using hydrogen donors like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, can be a valuable alternative to using hydrogen gas directly. sigmaaldrich.com

Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which makes the benzyloxy group a better leaving group. masterorganicchemistry.com The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. masterorganicchemistry.comlibretexts.org For this compound, the cleavage would likely proceed via an SN1 pathway due to the stability of the benzyl carbocation. Strong hydrohalic acids like HBr or HI are effective reagents for this transformation. libretexts.orgmasterorganicchemistry.com However, these harsh conditions might also lead to the protonation of the basic pyridine nitrogen, potentially altering the molecule's reactivity or solubility. uoanbar.edu.iq

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring, through an oxidative mechanism. nih.gov This method offers an alternative under non-reducing and non-acidic conditions, which can be advantageous when other functional groups are sensitive to acids or hydrogenation.

The following table summarizes plausible conditions for the cleavage of the ether linkage in this compound based on analogous reactions.

Reaction TypeReagents and ConditionsExpected ProductsReference(s)
Hydrogenolysis H₂, Pd/C, in a solvent like ethanol (B145695) or THF4-(4-aminopyridin-2-yl)phenol, Toluene chemrxiv.org, sigmaaldrich.com
Transfer Hydrogenolysis Cyclohexene, Pd/C, acetic acid in ethanol4-(4-aminopyridin-2-yl)phenol, Toluene sigmaaldrich.com
Acid-Catalyzed Cleavage HBr or HI, heat4-(4-aminopyridin-2-yl)phenol, Benzyl bromide or Benzyl iodide libretexts.org, masterorganicchemistry.com
Oxidative Cleavage DDQ, in a solvent like dichloromethane4-(4-aminopyridin-2-yl)phenol, Benzaldehyde nih.gov

This table is generated based on established chemical principles and analogous examples.

Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring of this compound is directed by the interplay of the electronic effects of its two substituents: the benzyloxy group and the 2-(pyridin-4-amine) moiety.

The benzyloxy group is an activating group and an ortho, para-director. The oxygen atom, directly attached to the phenyl ring, donates electron density to the ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions. youtube.com

In the case of this compound, a competition exists between the powerful activating and ortho, para-directing effect of the benzyloxy group and the deactivating, meta-directing influence of the pyridinyl substituent. Generally, strong activating groups like alkoxy groups dominate the directing effects. unizin.org Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the benzyloxy group (positions 3' and 5' of the phenyl ring). The para position is already substituted by the pyridinyl group.

Common electrophilic substitution reactions would likely yield the following products:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3' and/or 5' position.

Halogenation: Reaction with bromine in the presence of a Lewis acid would likely result in the substitution of one or more bromine atoms at the ortho positions to the benzyloxy group.

Friedel-Crafts Reactions: These reactions are likely to be complicated. The basic nitrogen of the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the entire system and potentially inhibiting the reaction. byjus.com

The predicted outcomes for electrophilic substitution on the phenyl ring are summarized in the table below.

ReactionReagent(s)Predicted Major Product(s)Reference(s)
Nitration HNO₃, H₂SO₄2-[4-(Benzyloxy)-3-nitrophenyl]pyridin-4-amine unizin.org, libretexts.org
Bromination Br₂, FeBr₃2-[3-Bromo-4-(benzyloxy)phenyl]pyridin-4-amine libretexts.org, libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction likely inhibited due to catalyst coordination with the pyridine nitrogen. byjus.com

This table is generated based on established chemical principles and analogous examples.

Derivatization and Functionalization Strategies for 2 4 Benzyloxy Phenyl Pyridin 4 Amine

Modification of the Pyridine (B92270) Ring

The pyridine ring, being an electron-poor heterocycle, presents unique opportunities and challenges for functionalization. Its reactivity can be tuned to introduce a variety of substituents, thereby expanding the chemical space accessible from the parent molecule.

Introduction of Additional Substituents via Cross-Coupling and Direct Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on pyridine rings. nih.gov For a molecule like 2-[4-(benzyloxy)phenyl]pyridin-4-amine, prior halogenation of the pyridine ring at the C3 or C5 positions would be necessary to introduce a reactive handle for reactions such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig aminations. nih.govnih.govresearchgate.net These reactions allow for the introduction of various aryl, heteroaryl, alkyl, and amino groups. nih.govnih.gov

Direct C-H functionalization offers a more atom-economical approach, avoiding the need for pre-functionalization. nih.govrsc.org For 4-aminopyridine (B3432731) systems, regioselectivity can be a challenge, but directing group strategies can be employed to achieve substitution at specific positions. nih.gov For instance, the amino group at the C4 position can influence the electronic properties of the ring, potentially directing electrophilic or radical substitutions.

Table 1: Cross-Coupling Reactions for Pyridine Ring Functionalization

Reaction Name Reagents/Catalyst Type of Bond Formed Potential Position on Pyridine Ring
Suzuki-Miyaura Aryl/alkyl boronic acid, Pd catalyst, Base C-C C3, C5
Negishi Organozinc reagent, Pd or Ni catalyst C-C C3, C5
Buchwald-Hartwig Amine, Pd catalyst, Ligand, Base C-N C3, C5

Heterocycle Annulation and Ring Expansion Reactions

Annulation reactions involve the construction of a new ring fused to the existing pyridine core, leading to more complex polycyclic systems like pyrido[1,2-a]benzimidazoles. nih.gov Such transformations often utilize the inherent reactivity of the pyridine nitrogen and adjacent carbons. For the subject compound, the 4-amino group can participate in cyclization reactions with appropriate bifunctional reagents to build new heterocyclic rings. For example, reaction with α,β-unsaturated ketones could lead to the formation of a fused dihydropyridine (B1217469) ring.

While less common, ring expansion reactions could potentially transform the pyridine ring into larger heterocycles like diazepines. rsc.org These reactions are often mechanistically complex and require specific substrates and conditions.

Derivatization at the 4-Amino Position

The primary amino group at the C4 position is a versatile functional handle, readily participating in a wide array of chemical transformations to form various nitrogen-containing functional groups.

Formation of Amides, Ureas, and Thioureas

The nucleophilic 4-amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. youtube.com This is a robust and widely used transformation in medicinal chemistry to introduce a vast array of side chains. nih.gov

Table 2: Derivatization Reactions at the 4-Amino Position

Derivative Reagent Key Functional Group Formed
Amide Acyl chloride or Carboxylic acid + coupling agent -NH-C(=O)-R
Urea Isocyanate (R-N=C=O) -NH-C(=O)-NH-R

Synthesis of Schiff Bases and Imines

The condensation reaction between the 4-amino group and various aldehydes or ketones results in the formation of Schiff bases, which contain an imine or azomethine (-C=N-) functional group. researchgate.netnih.govjocpr.com This reaction is typically catalyzed by acid and involves the removal of water. jocpr.com The synthesis of these imines introduces a new point of structural diversity, as a wide variety of carbonyl-containing compounds can be utilized. mdpi.com Schiff bases derived from 4-aminopyridine have been investigated for their coordination chemistry and potential biological applications. journalcps.com

Functionalization of the Benzyloxy Phenyl Group

The benzyloxy phenyl group offers two main sites for modification: the phenyl ring and the benzylic ether linkage itself.

The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effect of the ether oxygen (ortho-, para-directing) would favor substitution at the positions ortho to the benzyloxy group, as the para position is already occupied by the pyridine ring.

A common and significant transformation for this group is the cleavage of the benzyl (B1604629) ether, a process known as debenzylation. nih.gov This is typically achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which selectively removes the benzyl group to reveal a phenol (B47542) (-OH) functional group. nih.gov This unmasked phenol provides a new site for further functionalization, such as etherification, esterification, or conversion to a sulfonate ester, greatly expanding the synthetic possibilities. Additionally, the benzylic position itself can undergo reactions like oxidation under strong conditions to form a carboxylic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.orgkhanacademy.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrido[1,2-a]benzimidazoles

Electrophilic/Nucleophilic Substitutions on the Phenyl Ring

The benzyloxy-substituted phenyl ring in this compound is the primary site for electrophilic aromatic substitution reactions. The benzyloxy group (-OCH₂Ph) is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, since the para position is already substituted by the pyridine ring, electrophilic attack is anticipated to occur predominantly at the positions ortho to the benzyloxy group (C-3' and C-5').

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce a variety of functional groups onto this ring. The reaction conditions must be carefully controlled to prevent side reactions, such as cleavage of the benzyl ether or reactions on the electron-rich pyridine ring.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents. The resulting nitro derivatives serve as valuable intermediates for further functionalization, such as reduction to an amino group.

Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install bromine or chlorine atoms, which are useful handles for subsequent cross-coupling reactions.

While the electron-rich nature of the phenyl ring makes it susceptible to electrophilic attack, nucleophilic aromatic substitution on this ring is generally not feasible unless strong electron-withdrawing groups are present.

The following table outlines plausible electrophilic substitution reactions on the phenyl ring of this compound, based on general principles of aromatic chemistry.

Reaction Reagent(s) and Conditions Expected Major Product(s) Potential for Further Functionalization
NitrationHNO₃, H₂SO₄, 0 °C2-[3-Nitro-4-(benzyloxy)phenyl]pyridin-4-amineReduction of nitro group to amine; Nucleophilic aromatic substitution
BrominationN-Bromosuccinimide (NBS), CCl₄2-[3-Bromo-4-(benzyloxy)phenyl]pyridin-4-amineCross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
ChlorinationN-Chlorosuccinimide (NCS), CH₃CN2-[3-Chloro-4-(benzyloxy)phenyl]pyridin-4-amineCross-coupling reactions; Nucleophilic substitution
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)2-[3-Acyl-4-(benzyloxy)phenyl]pyridin-4-amineKetone modifications (e.g., reduction, Grignard addition)

Directed Metalation and Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. researchgate.net This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, creating a stabilized organometallic intermediate that can be trapped with various electrophiles. researchgate.net

In the context of this compound, several functional groups could potentially act as DMGs. The nitrogen of the pyridine ring and the exocyclic amino group are both potential directing groups. The ether oxygen of the benzyloxy group is also a known, albeit weaker, DMG. The relative directing ability of these groups, along with steric factors, will determine the site of metalation.

Given the acidity of the N-H proton on the 4-amino group, initial treatment with a strong base would likely lead to deprotonation of the amine. This resulting anilido-type species could then direct a second deprotonation event. However, the pyridine nitrogen is a powerful directing group and could facilitate lithiation at the C-3 position of the pyridine ring.

For selective functionalization on the phenyl ring via DoM, it would be advantageous to have a stronger directing group on that ring. For instance, modification of the benzyloxy group to a group with stronger directing ability, or introduction of a directing group at the C-3' or C-5' position, would be a viable strategy.

Assuming conditions could be optimized for lithiation on the phenyl ring, ortho to the benzyloxy group, a wide array of electrophiles could be used to introduce new functionality.

The table below illustrates hypothetical functionalization via a directed metalation approach on the phenyl ring.

Directing Group Strategy Reagent(s) and Conditions Electrophile (E+) Expected Product
Protection of amine, then DoM1. Protection (e.g., Boc₂O) 2. s-BuLi, TMEDA, THF, -78 °CI₂Protected 2-[3-Iodo-4-(benzyloxy)phenyl]pyridin-4-amine
Protection of amine, then DoM1. Protection (e.g., Boc₂O) 2. n-BuLi, THF, -78 °CDMFProtected 2-[3-Formyl-4-(benzyloxy)phenyl]pyridin-4-amine
Protection of amine, then DoM1. Protection (e.g., Boc₂O) 2. t-BuLi, THF, -78 °C(CH₃)₃SiClProtected 2-[3-(Trimethylsilyl)-4-(benzyloxy)phenyl]pyridin-4-amine

It is important to note that the development of specific protocols for these transformations would require experimental optimization to achieve the desired regioselectivity and yield, given the multiple reactive sites within the molecule.

Advanced Applications of 2 4 Benzyloxy Phenyl Pyridin 4 Amine and Its Derivatives in Materials Science and Catalysis

Optoelectronic Materials Research

The field of optoelectronics, which merges optics and electronics, is in constant search of novel organic molecules with tunable photophysical and electronic properties. The 2-phenylpyridin-4-amine (B112276) framework is a promising candidate for such applications, with its potential rooted in the demonstrated performance of related pyridine-containing organic compounds.

Luminescent Properties and Fluorophores

Derivatives of aminopyridine and phenylpyridine have shown significant promise as fluorophores, molecules that can re-emit light after being excited by it. For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives have revealed their utility as fluorescent probes, exhibiting high photostability and strong molar absorption, which are desirable traits for fluorescence applications. sciforum.net The fluorescence of these compounds can be sensitive to the polarity of their environment, a property known as solvatochromism, making them useful for studying cellular environments. sciforum.net

Furthermore, some pyridine (B92270) derivatives exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE), where their fluorescence intensity increases in an aggregated state. beilstein-journals.org This is contrary to the more common aggregation-caused quenching effect. For example, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides with an acceptor-donor-acceptor (A-D-A) structure have demonstrated significant fluorescence enhancement in aqueous media, making them potential candidates for bio-imaging. beilstein-journals.org The introduction of electron-withdrawing groups can further enhance these AIEE properties. beilstein-journals.org The structural similarity of 2-[4-(Benzyloxy)phenyl]pyridin-4-amine to these AIEE-active compounds suggests its potential for similar applications.

Research on 4,6-diarylpyrimidin-2-amines has shown that the optical properties can be finely tuned by altering the aryl substituents, resulting in emissions across the blue-green spectrum with high quantum yields in both solution and thin-film states. nih.gov This "plug-and-play" approach to modifying fluorophore characteristics could be applied to derivatives of this compound to generate a library of luminescent materials with tailored properties. The table below summarizes the photophysical properties of some related pyridine derivatives.

Compound ClassKey FeaturesPotential Application
2-Amino-3-cyanopyridine derivativesHigh photostability, solvatochromismFluorescent probes sciforum.net
N-methyl-4-((pyridin-2-yl)amino)-substituted maleimidesAcceptor-Donor-Acceptor (A-D-A) structure, AIEEBio-imaging beilstein-journals.org
4,6-Diarylpyrimidin-2-aminesTunable emission (blue-green), high quantum yieldsOptoelectronic devices nih.gov
Iridium(III) complexes with phenylpyridine ligandsGreen phosphorescence, good thermal stabilityOrganic Light-Emitting Diodes (OLEDs) rsc.org

Organic Semiconductor Potential

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cas.orgrsc.orgresearchgate.net Pyridine-containing molecules have been investigated for their potential as organic semiconductors due to their electron-deficient nature, which can facilitate electron transport. google.com The incorporation of a pyridine ring into a π-conjugated system can significantly influence the material's electrochemical and charge transport properties. researchgate.net

For instance, pyrene-functionalized pyridine derivatives have been successfully employed as hole-transporting materials in OLEDs, demonstrating good device performance with low efficiency roll-off. acs.org In these molecules, the pyrene (B120774) unit acts as an electron donor while the pyridine acts as an acceptor, a common strategy in designing organic semiconductors. acs.org The benzyloxy group in this compound can be considered an electron-donating group, which, in conjunction with the electron-accepting pyridine, could lead to interesting charge-transfer properties suitable for semiconductor applications.

Furthermore, the integration of furan (B31954) rings, which are also five-membered heterocycles, into π-conjugated systems has yielded both p- and n-type semiconductors with high carrier mobilities. researchgate.net This highlights the versatility of heterocyclic compounds in the design of organic semiconductors. By analogy, the strategic functionalization of the this compound core could lead to a new class of organic semiconductors with tailored properties for various electronic applications. A patent for pyridine-containing organic semiconductor materials suggests their applicability in a wide range of devices, including organic solar cells and lasers. google.com

Ligand Design in Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amine group in this compound make it an excellent candidate for a chelating ligand in transition metal catalysis. The ability of the pyridine nitrogen to coordinate to a metal center is a well-established principle in coordination chemistry and catalysis. wikipedia.org

Coordination Chemistry with Transition Metals

The pyridine ring is a versatile ligand that forms stable complexes with a wide range of transition metals. wikipedia.org The coordination of pyridine to a metal center can influence the metal's electronic properties and steric environment, which is crucial for catalytic activity. The 2-arylpyridine scaffold, in particular, is known to act as a bidentate ligand, coordinating to the metal through both the pyridine nitrogen and a carbon atom on the phenyl ring via cyclometalation.

Complexes of 4-aminopyridine (B3432731) with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. ekb.eg These studies demonstrate the ability of the aminopyridine moiety to coordinate effectively with metal ions. In the case of this compound, the presence of both the pyridine nitrogen and the 4-amino group offers multiple coordination modes, potentially leading to the formation of stable and catalytically active metal complexes. The coordination of the amide oxygen in related pyridine and pyrazine (B50134) amides with Cu(II) has also been observed, suggesting that functional groups on the phenyl ring can participate in metal binding. mdpi.com

Application in Organic Transformations (e.g., Cross-Coupling, C-H Activation)

The 2-arylpyridine motif is a highly effective directing group for C-H activation reactions, a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.netnih.gov The pyridine nitrogen coordinates to the transition metal catalyst, bringing it in close proximity to the ortho C-H bonds of the phenyl ring, thereby facilitating their activation and subsequent functionalization. nih.govrsc.org

Palladium- and rhodium-catalyzed C-H activation/cross-coupling reactions of 2-arylpyridines have been extensively studied. nih.govrsc.orgmdpi.com These reactions allow for the direct arylation, alkylation, and sulfenylation of the 2-phenylpyridine (B120327) core at the ortho position. rsc.org For example, rhodium-catalyzed C-H activation and C-C coupling of 2-arylpyridines with triorganoindium reagents have been reported to produce ortho-functionalized products in good yields. nih.gov Similarly, palladium catalysts have been employed for the ortho-arylation of 2-arylpyridines with various coupling partners. rsc.org

The table below provides examples of catalytic systems utilizing 2-arylpyridine derivatives.

Catalyst SystemReaction TypeSubstrateOutcome
Rh(PPh₃)₃Cl / R₃InC-H Activation / C-C Coupling2-ArylpyridinesOrtho-alkylation/arylation nih.gov
Pd(OAc)₂ / AgF / BQC-H Activation / C-C Coupling2-Arylpyridine and aryltrimethoxysilaneOrtho-arylation rsc.org
Pd(CH₃CN)₂Cl₂ / K₂CO₃C-H Activation / C-S Coupling2-Phenylpyridine and p-tolyl sulfonyl chlorideOrtho-sulfonylation rsc.org

Given these precedents, this compound and its derivatives are expected to serve as excellent ligands and substrates in similar catalytic transformations, enabling the synthesis of complex, functionalized molecules.

Molecular Recognition and Sensing Materials

The structural features of this compound also lend themselves to applications in molecular recognition and chemical sensing. The pyridine and amine groups can participate in hydrogen bonding and other non-covalent interactions, which are the basis of molecular recognition.

Research into pyridine-amino acid complexes has demonstrated their potential for fluorescent sensing of metal ions. researchgate.net For example, a cadmium-based coordination polymer with a pyridine-amino acid ligand showed high selectivity and sensitivity for the detection of Fe³⁺ ions in water. researchgate.net This suggests that metal complexes of this compound could be designed to act as selective chemosensors.

The principles of molecular recognition are also being applied to the development of sensors for organic molecules. While not directly involving the target compound, studies on the recognition of imidazole (B134444) derivatives by cobalt(III)-porphyrins highlight the use of specific binding sites to achieve selectivity. mdpi.com The combination of a metal coordination site and peripheral hydrogen bonding sites in these systems allows for the specific recognition of target molecules. mdpi.com A similar approach could be envisioned for receptors based on the this compound scaffold.

Furthermore, the functionalization of materials like carbon nanotubes with organic molecules can lead to new sensing capabilities. For instance, phenylhydrazine-functionalized single-walled carbon nanotubes have been investigated as gas sensor materials. researchgate.net The incorporation of this compound or its derivatives onto the surface of nanomaterials could create novel sensors with selectivity for specific analytes through a combination of electronic and host-guest interactions.

Design of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, pH, temperature, or an electric field. This switching behavior is accompanied by a change in the molecule's physical or chemical properties. While direct research on this compound as a molecular switch is not extensively documented, the core structure of 2-phenylpyridine is a well-established motif in the design of such systems.

Furthermore, the pyridinic nitrogen and the amino group in the 4-position of the pyridine ring are susceptible to protonation and deprotonation. This makes derivatives of this compound excellent candidates for pH-triggered molecular switches. A change in the pH of the surrounding medium can alter the protonation state of these nitrogen atoms, leading to a conformational change in the molecule and a corresponding shift in its spectroscopic and electronic properties. Research on related phenylpyridine derivatives has demonstrated the feasibility of this approach, showcasing unidirectional rotation at the molecular level triggered by pH changes.

The benzyloxy group on the phenyl ring can also be a target for modification. For example, replacing it with a hydroxyl group would introduce another pH-sensitive site, potentially leading to multi-state switching behavior. The table below summarizes the properties of some stimuli-responsive compounds based on related pyridine derivatives, illustrating the potential design strategies for molecular switches derived from this compound.

Compound ClassStimulusSwitching MechanismObserved Property Change
Azobenzene-containing pyridinesLight (UV/Vis)trans-cis isomerizationChange in absorption spectra, reversible color change
Spiropyran-functionalized pyridinesLight (UV/Vis), pHRing-opening/closingChange in color, fluorescence, and polarity
2-(2-Hydroxyphenyl)pyridine derivativespHProtonation/deprotonation and intramolecular rotationUnidirectional molecular rotation, change in UV-Vis absorption
Bipyridine-based systemsMetal ions, electrochemical potentialCoordination/decoordination, redox changesAlteration of optical and electronic properties

Sensor Development for Non-Biological Analytes

The structural features of this compound also make it an attractive scaffold for the development of chemosensors for non-biological analytes, such as metal ions and anions. The pyridine nitrogen and the exocyclic amino group can act as binding sites for these species, while the phenyl and benzyloxy groups can be functionalized to tune the sensor's selectivity and signaling mechanism.

Fluorescent and Colorimetric Sensors:

Derivatives of this compound can be designed as fluorescent or colorimetric sensors. The core principle involves coupling the analyte binding event to a change in the molecule's photophysical properties. For instance, the introduction of a fluorophore into the molecular structure can lead to a sensor that exhibits a change in fluorescence intensity or a shift in its emission wavelength upon binding to a target analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

For example, functionalization of the amino group with a dansyl or nitrobenzofurazan moiety could lead to a PET-based sensor. In the absence of the analyte, the fluorescence of the fluorophore is quenched by the electron-rich amino group. Upon binding of a metal ion to the pyridine and amino nitrogens, the electron-donating ability of the amino group is suppressed, leading to a "turn-on" fluorescence response. Similarly, modifications to the phenyl or benzyloxy groups that alter the electronic push-pull nature of the molecule can result in ICT-based sensors, where analyte binding modulates the ICT process and leads to a colorimetric or ratiometric fluorescent response.

Electrochemical Sensors:

The 2-phenylpyridin-4-amine framework can also be integrated into electrochemical sensing platforms. By immobilizing a derivative of this compound onto an electrode surface, a sensor can be fabricated that detects analytes through changes in electrochemical signals, such as current or potential. The binding of a metal ion or an anion to the immobilized receptor molecule can alter the electron transfer properties at the electrode-solution interface, leading to a measurable change in the electrochemical response. For instance, the coordination of a redox-active metal ion could be directly detected via voltammetry. Alternatively, the binding of an electro-inactive analyte could block the access of a redox probe to the electrode surface, resulting in a decrease in the measured current.

The table below presents a summary of research findings on sensors for non-biological analytes based on related pyridine and aminopyridine derivatives, highlighting the potential for developing sensors from the this compound scaffold.

Sensor TypeTarget AnalyteSensing PrincipleLimit of Detection (LOD)
FluorescentMetal Ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)Chelation-enhanced fluorescence (CHEF), PETMicromolar to nanomolar range
ColorimetricAnions (e.g., F⁻, CN⁻, AcO⁻)Hydrogen bonding, deprotonationVisible color change
FluorescentAnions (e.g., H₂PO₄⁻)Intermolecular charge transfer (ICT)Sub-micromolar range
ElectrochemicalMetal Ions (e.g., Hg²⁺, Pb²⁺)Voltammetry, Impedance SpectroscopyNanomolar to picomolar range

Conclusion and Future Research Directions

Unaddressed Research Questions and Methodological Challenges

The primary unaddressed research question is the fundamental characterization of 2-[4-(Benzyloxy)phenyl)pyridin-4-amine. This includes its synthesis, physicochemical properties, and potential biological activities. The lack of published data suggests that either the compound has not been synthesized or its study has not been disclosed in the public domain. A significant methodological challenge is the absence of any established synthetic route or analytical data, which are prerequisites for any further investigation.

Prospective Research Avenues and Innovative Applications Beyond Current Scope

Given the dearth of information, any research on 2-[4-(Benzyloxy)phenyl]pyridin-4-amine would be novel. A prospective research avenue would be its initial synthesis and characterization. Following this, its biological activity could be explored, particularly in areas where related aminopyridine structures have shown promise, such as kinase inhibition for oncological applications. nih.govnih.gov Depending on its biological profile, innovative applications could be envisioned, but such speculation remains premature without foundational research.

Q & A

Basic: What are the common synthetic routes for 2-[4-(Benzyloxy)phenyl]pyridin-4-amine?

Answer:
The compound is typically synthesized via condensation reactions. For example, a pyridine derivative (e.g., 2-hydrazinopyridine) can react with a substituted benzaldehyde (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acetic acid catalysis to form a Schiff base intermediate, followed by cyclization using oxidizing agents like sodium hypochlorite. Purification involves vacuum filtration and washing with methanol/water . Key steps include:

  • Reagent ratios : Stoichiometric equivalents of aldehyde and hydrazine derivatives.
  • Catalyst : Acetic acid (10 drops per 5 mmol reaction scale).
  • Cyclization : Sodium hypochlorite pentahydrate in ethanol at room temperature for 3 hours.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization requires systematic variation of:

  • Solvent polarity : Ethanol vs. dichloromethane (polar aprotic solvents may enhance cyclization).
  • Temperature : Room temperature for Schiff base formation vs. controlled heating (40–60°C) for cyclization.
  • Oxidizing agents : Sodium hypochlorite vs. iodine or DDQ for regioselective ring closure.
  • Workup : Use of silica gel chromatography instead of filtration for impurity removal. Evidence from similar pyridine derivatives suggests ethanol as the optimal solvent for balancing reactivity and solubility .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C-NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons), δ 5.1 ppm (benzyloxy –CH2–), and δ 3.8 ppm (methoxy groups). 13C signals near 157 ppm confirm pyridin-4-amine .
  • FTIR : Stretching vibrations at ~1596 cm⁻¹ (C=N), ~1261 cm⁻¹ (C–O–C benzyloxy), and ~3198 cm⁻¹ (N–H) .
  • HRMS : Exact mass matching the molecular formula (e.g., m/z 334.1556 for C20H20N3O2) .

Advanced: How to resolve discrepancies in NMR data across studies?

Answer:
Discrepancies often arise from solvent effects or tautomerism. For example:

  • DMSO-d6 vs. CDCl3 : Proton shifts for NH groups vary due to hydrogen bonding in DMSO.
  • Tautomeric forms : Pyridin-4-amine may exhibit keto-enol tautomerism, altering peak positions. Cross-referencing with X-ray crystallography (if available) or computational chemistry (DFT calculations) can validate assignments .

Basic: What are the compound’s key applications in medicinal chemistry?

Answer:

  • Enzyme inhibition : The pyridine and benzyloxy moieties enable interactions with enzyme active sites, e.g., cholinesterase or lipoxygenase inhibition .
  • Biochemical probes : Used to study receptor-ligand interactions via fluorescence tagging (e.g., introducing a trifluoromethyl group for 19F-NMR studies) .

Advanced: How to enhance bioactivity through structural modifications?

Answer:

  • Benzyloxy substitution : Replace methoxy groups with electron-withdrawing groups (e.g., –CF3) to improve metabolic stability .
  • Pyridine ring functionalization : Introduce sulfonyl or amide groups to modulate solubility and binding affinity. Evidence from trifluoromethyl-substituted analogs shows enhanced lipophilicity (logP increase by ~1.5 units) .

Basic: What methods assess purity, and what thresholds are acceptable?

Answer:

  • TLC : Single spot at Rf ~0.5 (dichloromethane/methanol 9:1).
  • HPLC : Purity ≥95% (retention time matching standard).
  • 1H-NMR : Absence of extraneous peaks (e.g., residual solvents like DMSO at δ 2.5 ppm) .

Advanced: How to address contradictions in purity assessments between HPLC and NMR?

Answer:

  • HPLC limitations : May miss non-UV-active impurities.
  • NMR limitations : Insensitive to low-concentration contaminants. Use orthogonal methods:
    • LC-MS : Detects ionizable impurities.
    • Elemental analysis : Validates stoichiometric C/H/N ratios.
    • Combined approach : Cross-validate with ≥2 techniques for publications .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (H313: harmful if inhaled).
  • Waste disposal : Follow protocols for amine-containing compounds (P501: dispose via licensed waste handler) .

Advanced: How to mitigate toxicity risks in in vitro studies?

Answer:

  • Dose optimization : Perform MTT assays to determine IC50 values (start at 1–10 μM).
  • Metabolic stability : Pre-incubate with liver microsomes to assess degradation.
  • Solubility enhancers : Use DMSO (<0.1% v/v) to avoid cellular toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.